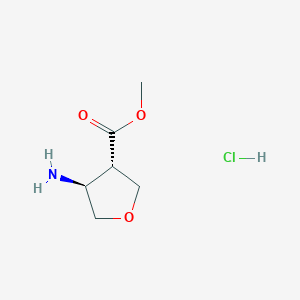
(3R)-3-Amino-1-methylpyrrolidin-2-one tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3R)-3-Amino-1-methylpyrrolidin-2-one tosylate” is a compound that involves a tosylate group. Tosylates, abbreviated as Ts, are derived from p-toluenesulfonyl and are known to convert poor leaving groups into much better ones . They are commonly used in substitution and elimination reactions .
Synthesis Analysis
The synthesis of tosylates involves the use of “mesyl chloride” (MsCl) or “tosyl chloride” (TsCl). The neutral alcohol performs a substitution reaction on sulfur, leading to the formation of O-S and breakage of S-Cl. Then, deprotonation of the charged alcohol leads to the neutral mesylate or tosylate .Molecular Structure Analysis
The molecular structure of tosylates is influenced by the conversion of the hydroxyl group into a sulfonate group such as p-toluenesulfonyl . This conversion does not affect the stereochemistry of the alcohol .Chemical Reactions Analysis
Tosylates are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen . They are also known to participate in substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of tosylates are influenced by their chemistry. For instance, the conversion of the hydroxyl group into a sulfonate group such as p-toluenesulfonyl improves their leaving group ability . This conversion does not affect the stereochemistry of the alcohol .Applications De Recherche Scientifique
(3R)-3-Amino-1-methylpyrrolidin-2-one tosylate has a wide range of potential scientific research applications. It has been used in the study of enzyme kinetics, enzyme inhibition, and protein-protein interactions. It has also been used in the study of the structure and function of various enzymes. In addition, this compound has been used in the study of the regulation of neurotransmitter release and receptor binding. It has also been used in the study of the biological activity of various drugs and toxins.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-1-methylpyrrolidin-2-one tosylate is not completely understood. It is believed that this compound binds to an enzyme or receptor and alters its function. This binding can result in the inhibition of enzyme activity or the activation of receptor activity. It is also believed that this compound can modulate the activity of other proteins, such as ion channels and transporters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a variety of effects on various physiological processes. It has been shown to modulate the activity of neurotransmitters, such as serotonin, dopamine, and glutamate. It has also been shown to modulate the activity of various ion channels and transporters. In addition, this compound has been shown to modulate the activity of various enzymes, including those involved in the metabolism of drugs and toxins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (3R)-3-Amino-1-methylpyrrolidin-2-one tosylate in laboratory experiments has several advantages. It is a relatively simple and inexpensive reagent that can be used in a wide range of experiments. In addition, it is relatively stable and can be stored for extended periods of time. However, there are also some limitations to the use of this compound in laboratory experiments. It is not very water soluble, which can make it difficult to use in some experiments. In addition, it can be toxic at high doses and can lead to adverse effects in some organisms.
Orientations Futures
There are a number of potential future directions for the use of (3R)-3-Amino-1-methylpyrrolidin-2-one tosylate in scientific research. It could be used to study the structure and function of various enzymes, as well as the regulation of neurotransmitter release and receptor binding. It could also be used to study the biochemical and physiological effects of various drugs and toxins. In addition, it could be used to study the effects of this compound on various physiological processes, such as the regulation of ion channels and transporters. Finally, it could be used to study the effects of this compound on various diseases, such as cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of (3R)-3-Amino-1-methylpyrrolidin-2-one tosylate is relatively simple and can be accomplished in a few steps. The first step involves the condensation of 3-amino-1-methylpyrrolidin-2-one (AMP) with tosyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction results in the formation of the tosylate ester of AMP, which is then purified by recrystallization. The tosylate ester can also be synthesized by the reaction of AMP with tosyl bromide in the presence of a base.
Safety and Hazards
Propriétés
IUPAC Name |
(3R)-3-amino-1-methylpyrrolidin-2-one;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H10N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-7-3-2-4(6)5(7)8/h2-5H,1H3,(H,8,9,10);4H,2-3,6H2,1H3/t;4-/m.1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOWILKBDXTWES-FZSMXKCYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC(C1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC[C@H](C1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)
![Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II)](/img/structure/B6289710.png)
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)
![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)






![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)